molecular formula C34H36N8O2 B1500107 4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine CAS No. 461641-45-2

4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine

Cat. No.: B1500107
CAS No.: 461641-45-2
M. Wt: 588.7 g/mol
InChI Key: ZDSQIJXIZGRRJR-UHFFFAOYSA-N
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Description

The compounds 4-[benzotriazol-1-yl(phenyl)methyl]morpholine and 4-[benzotriazol-2-yl(phenyl)methyl]morpholine are benzylmorpholine derivatives distinguished by the substitution position of the benzotriazole moiety (1-yl vs. 2-yl). Both feature a morpholine ring linked to a benzotriazole-substituted phenylmethyl group. These structural nuances influence their electronic properties, steric effects, and biological interactions.

Properties

IUPAC Name

4-[benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N4O/c1-2-6-14(7-3-1)17(20-10-12-22-13-11-20)21-16-9-5-4-8-15(16)18-19-21;1-2-6-14(7-3-1)17(20-10-12-22-13-11-20)21-18-15-8-4-5-9-16(15)19-21/h2*1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSQIJXIZGRRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3.C1COCCN1C(C2=CC=CC=C2)N3N=C4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661288
Record name 1-[(Morpholin-4-yl)(phenyl)methyl]-1H-benzotriazole--2-[(morpholin-4-yl)(phenyl)methyl]-2H-benzotriazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461641-45-2
Record name 1-[(Morpholin-4-yl)(phenyl)methyl]-1H-benzotriazole--2-[(morpholin-4-yl)(phenyl)methyl]-2H-benzotriazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of these compounds typically involves the nucleophilic substitution of benzotriazole derivatives with a phenylmethyl electrophile bearing a morpholine substituent. The key challenge is controlling regioselectivity to obtain either the 1-substituted or 2-substituted benzotriazole isomer.

  • Starting Materials: Benzotriazole (or substituted benzotriazole), phenylmethyl halide or equivalent electrophilic derivative, and morpholine.
  • Reaction Type: Nucleophilic substitution or condensation reactions.
  • Regioselectivity Control: Reaction conditions, solvent choice, temperature, and base selection influence whether the substitution occurs at the N-1 or N-2 position of benzotriazole.

Preparation of 4-[Benzotriazol-1-yl(phenyl)methyl]morpholine

This isomer is formed when the benzotriazole nitrogen at position 1 acts as the nucleophile attacking the electrophilic carbon of a phenylmethyl intermediate.

Typical procedure:

  • Step 1: Synthesis of phenylmethyl halide intermediate (e.g., benzyl chloride or bromide) substituted with morpholine at the 4-position.
  • Step 2: Reaction of benzotriazole with the phenylmethyl halide in the presence of a base (e.g., an organic base or inorganic base like potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Step 3: The nucleophilic nitrogen at position 1 of benzotriazole displaces the halide, forming the 1-substituted benzotriazolylmethyl morpholine.

Reaction conditions:

Parameter Typical Range/Value
Solvent DMF, DMSO, or acetonitrile
Base K2CO3, NaH, or triethylamine
Temperature 25–80 °C
Reaction time 2–24 hours
Molar ratio Benzotriazole : electrophile ~1:1

Preparation of 4-[Benzotriazol-2-yl(phenyl)methyl]morpholine

The 2-substituted isomer forms when the nitrogen at position 2 of benzotriazole attacks the electrophilic center.

Key differences and considerations:

  • The 2-substituted isomer is less common and often requires modified reaction conditions or catalysts to favor substitution at N-2.
  • Acidic or neutral conditions may promote tautomerization or rearrangement favoring the 2-substitution.
  • Use of specific solvents or temperature control can enhance selectivity.

Typical procedure:

  • Similar to the 1-substituted synthesis, but with altered conditions such as lower temperature, different solvent polarity, or absence of strong base.
  • Sometimes, the 2-substituted isomer is obtained by isomerization of the 1-substituted compound under acidic or thermal conditions.

Research Findings and Optimization

  • Base and Solvent Effects: Strong bases and polar aprotic solvents favor the formation of the 1-substituted isomer by enhancing nucleophilicity of the N-1 nitrogen.
  • Temperature: Higher temperatures may increase reaction rates but can reduce regioselectivity.
  • Purification: Crystallization or chromatographic methods are used to separate the isomers due to their close structural similarity.
  • Yields: Reported yields vary, typically ranging from 60% to 90% depending on conditions and purity requirements.

Summary Table of Preparation Methods

Compound Key Step Base Used Solvent Temperature (°C) Reaction Time Yield (%) Notes
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine Nucleophilic substitution at N-1 K2CO3, NaH, Et3N DMF, DMSO 25–80 4–24 h 70–90 Polar aprotic solvent, strong base favored
4-[Benzotriazol-2-yl(phenyl)methyl]morpholine Nucleophilic substitution at N-2 or isomerization Acidic or neutral conditions Ethanol, Acetonitrile 0–50 6–48 h 60–80 May require isomerization step

Additional Considerations from Literature

  • Processes for benzotriazole derivatives often involve intermediates such as 2-(2-nitrophenylazo)phenols or substituted benzotriazoles, which can be precursors to the target compounds.
  • Patent literature on benzotriazole UV absorbers describes methods to prepare substituted benzotriazoles with high purity and yield, emphasizing the importance of reaction control and purification techniques.
  • The regioselectivity of benzotriazole substitution is influenced by electronic and steric factors, which can be modulated by substituents on the phenyl ring or morpholine moiety.

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinylphenylmethyl)benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the benzotriazole ring or the morpholinyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole ring or the phenylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the benzotriazole ring or the phenylmethyl group.

Scientific Research Applications

(4-Morpholinylphenylmethyl)benzotriazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Morpholinylphenylmethyl)benzotriazole involves its ability to absorb UV radiation and dissipate it as heat, thereby protecting the underlying material from UV-induced damage. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.

Comparison with Similar Compounds

Heterocyclic Substitutions and Pharmacological Potential

and highlight morpholine derivatives with heterocyclic substituents:

  • 4-[1-benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine ():
    • Molecular formula : C₁₉H₁₈N₄O₂
    • Key feature : Pyridine and benzoyl groups broaden π-system interactions, relevant to kinase inhibition .

However, the larger molecular weight (estimated ~350–370 g/mol) may affect pharmacokinetics.

Data Tables for Key Comparisons

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Feature
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine C₁₇H₁₆N₄O ~300–320 (estimated) Benzotriazol-1-yl Dual nitrogen sites, π-stacking
4-[Benzotriazol-2-yl(phenyl)methyl]morpholine C₁₇H₁₆N₄O ~300–320 (estimated) Benzotriazol-2-yl Steric hindrance at 2-position
4-(2-Chlorobenzyl)morpholine C₁₁H₁₄ClNO 211.69 2-Chloro Cytochrome P450 inhibition
4-(1,3-Benzothiazol-2-yl)morpholine C₁₁H₁₂N₂OS 220.29 Benzothiazole Sulfur-mediated interactions

Biological Activity

4-[Benzotriazol-1-yl(phenyl)methyl]morpholine and its isomer, 4-[benzotriazol-2-yl(phenyl)methyl]morpholine, are organic compounds belonging to the benzotriazole class. These compounds have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of their biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Both compounds are characterized by a morpholine ring attached to a benzotriazole moiety. The structural variations between the two isomers may influence their biological properties.

CompoundChemical FormulaCAS Number
4-[Benzotriazol-1-yl(phenyl)methyl]morpholineC17H18N4O461641-45-2
4-[Benzotriazol-2-yl(phenyl)methyl]morpholineC17H18N4O461641-45-2

The mechanism of action for these compounds involves their ability to absorb UV radiation, which protects underlying materials from UV-induced damage. Additionally, they are believed to interact with various cellular components, although specific molecular targets remain under investigation. The compounds have shown potential in disrupting cellular processes in cancer cells and inhibiting microbial growth.

Antimicrobial Activity

Research has indicated that both isomers exhibit antimicrobial properties against a range of pathogens. For instance, studies have demonstrated moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds typically range from <1 to 125 μg/mL depending on the specific microorganism tested .

Anticancer Activity

In vitro studies have assessed the anticancer efficacy of these compounds against various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and others.
  • IC50 Values : The compounds displayed IC50 values ranging from micromolar to sub-micromolar concentrations, indicating potent antiproliferative effects. For example, one study reported an IC50 value of around 15.63 μM against the MCF-7 cell line .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of 4-[benzotriazol-1-yl(phenyl)methyl]morpholine on human breast adenocarcinoma cells (MCF-7). Results showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Properties : In another study, both isomers were tested against Mycobacterium smegmatis and various fungi, showing promising results with moderate activity levels. This suggests potential applications in treating infections caused by resistant strains .

Research Findings Summary

Recent studies have focused on optimizing the synthesis of these benzotriazole derivatives to enhance their biological activity. The following table summarizes key findings from various research efforts:

StudyFocusKey Findings
Antimicrobial ActivityModerate activity against Gram-positive bacteria; MIC <125 μg/mL
Anticancer ActivityIC50 values indicating significant antiproliferative effects in cancer cell lines
Synthesis OptimizationEnhanced biological activity through structural modifications

Q & A

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .

How can researchers evaluate the therapeutic potential of these compounds in disease models?

Advanced Research Question

  • In vitro screening : Test cytotoxicity and target engagement (e.g., kinase inhibition) using cell-based assays .
  • Pharmacokinetic studies : Assess metabolic stability via liver microsome assays and plasma protein binding .
  • In vivo models : Use rodent studies to evaluate efficacy and toxicity, prioritizing compounds with high selectivity indices .

What strategies mitigate racemization during the synthesis of chiral morpholine derivatives?

Advanced Research Question

  • Chiral auxiliaries : Incorporate enantiopure catalysts (e.g., BINOL-derived ligands) to enforce stereochemical control .
  • Low-temperature reactions : Conduct reactions below 0°C to reduce kinetic racemization .
  • Analytical monitoring : Use chiral HPLC to track enantiomeric excess (ee) throughout synthesis .

How do structural modifications influence the physicochemical properties of these compounds?

Basic Research Question

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) to enhance solubility .
  • Steric effects : Bulky substituents (e.g., benzotriazole) may reduce membrane permeability but improve target binding .
  • Stability studies : Evaluate pH-dependent degradation using accelerated stability testing (e.g., 40°C/75% RH) .

What interdisciplinary approaches are emerging for these compounds in materials science?

Advanced Research Question

  • Coordination chemistry : Explore metal-organic frameworks (MOFs) using morpholine as a ligand for catalytic applications .
  • Polymer science : Incorporate benzotriazole-morpholine motifs into conductive polymers for optoelectronic devices .
  • Surface functionalization : Graft derivatives onto nanoparticles for targeted drug delivery systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine
Reactant of Route 2
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.